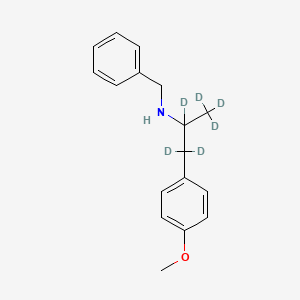

rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6

Beschreibung

BenchChem offers high-quality rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-benzyl-1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3/i1D3,12D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGPWMGXKOKNFD-JCKIRYGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6

[1][2][3]

Executive Summary & Molecular Identity

rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 (CAS: 1174538-53-4) is a highly specialized stable isotope-labeled internal standard (IS) utilized primarily in the forensic quantification and toxicological analysis of phenethylamine derivatives. Structurally, it is the N-benzyl derivative of para-methoxyamphetamine (PMA), a controlled substance, featuring a fully deuterated propyl backbone.

This hexadeuterated analog serves as a critical tool for eliminating matrix effects in LC-MS/MS and GC-MS workflows, providing precise normalization for the quantification of N-benzyl-PMA impurities or as a surrogate for related methoxylated amphetamines.

Physicochemical Specifications

| Parameter | Specification |

| Chemical Name | rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 |

| Common Alias | N-Benzyl-PMA-d6; N-Benzyl-4-methoxyamphetamine-d6 |

| CAS Number | 1174538-53-4 |

| Molecular Formula | C₁₇H₁₅D₆NO |

| Molecular Weight | 261.39 g/mol (Free Base) |

| Isotopic Purity | ≥ 99% Deuterium incorporation |

| Appearance | Viscous oil (Free base) or White solid (HCl salt) |

| Solubility | Methanol, DMSO, Dichloromethane; Water (as salt) |

Structural Analysis & Deuterium Labeling Logic

The "d6" designation in this molecule specifically refers to the isotopic substitution on the propyl amine backbone . This labeling strategy is superior to aromatic ring labeling for mass spectrometry because it prevents deuterium loss during metabolic hydroxylation processes or acid-catalyzed exchange reactions that can occur with aromatic protons.

Isotopic Distribution

-

Backbone: 1-(4-methoxyphenyl)-2-propyl amine.

-

Label Position: The propyl chain contains 6 non-exchangeable protons (2 on C1, 1 on C2, 3 on C3).

-

Substitution: All 6 hydrogens on the propyl chain are replaced by Deuterium (

H).

Formula Calculation Verification:

-

Unlabeled Parent (C₁₇H₂₁NO):

g/mol .[1] -

Labeled Analog (C₁₇H₁₅D₆NO):

-

Loss of 6 H (

Da). -

Gain of 6 D (

Da). -

Net Mass Shift:

Da. -

Calculated MW:

g/mol . (Matches specification).

-

Synthetic Production Protocols

The synthesis of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 generally follows a Reductive Amination pathway. This approach ensures the integrity of the chiral center (resulting in a racemate) and high yield incorporation of the benzyl group onto the deuterated precursor.

Core Synthetic Workflow

The synthesis relies on 1-(4-methoxyphenyl)-2-propanone-d6 (P2P-d6) as the limiting reagent.

-

Precursor Preparation: The deuterated ketone (P2P-d6) is dissolved in an anhydrous solvent (Methanol or Dichloromethane).

-

Imine Formation: Benzylamine (1.0 - 1.2 equivalents) is added. A drying agent (

) or molecular sieves may be used to drive the equilibrium toward the imine (Schiff base). -

Reduction: A reducing agent, typically Sodium Borohydride (

) or Sodium Triacetoxyborohydride ( -

Purification: Acid-base extraction followed by flash chromatography.

Synthetic Pathway Diagram[5][6][8]

Figure 1: Reductive amination pathway for the synthesis of N-Benzyl-PMA-d6.

Analytical Applications & Mass Spectrometry

In analytical toxicology, this molecule serves as an internal standard. The d6-labeling provides a mass shift of +6 Da, which is sufficient to avoid isotopic overlap with the M+0, M+1, and M+2 peaks of the native analyte.

Mass Spectral Fragmentation (ESI+)

When analyzing via LC-MS/MS (Electrospray Ionization, Positive Mode), the molecule protonates to form

-

Precursor Ion:

262.2 (approx) -

Primary Fragmentation: Cleavage of the benzyl group is the dominant pathway.

-

Loss of Benzyl: The N-benzyl bond cleaves, often leaving the charged propyl-amine fragment.

-

Retention of Label: Since the d6 label is on the propyl chain, the primary fragment ions will retain the mass shift compared to the unlabeled standard.

-

Fragmentation Logic Diagram

Figure 2: Predicted ESI+ fragmentation pattern. The retention of the d6 label on the amine fragment (m/z ~172) confirms the utility of the standard for quantification.

Handling, Stability, and Safety

Storage Protocols

-

Temperature: -20°C (Long-term).

-

Atmosphere: Store under Argon or Nitrogen. Secondary amines can react with atmospheric

to form carbamates over extended periods. -

Light: Protect from light to prevent benzylic oxidation.

Solubility & Reconstitution

-

Stock Solutions: Prepare in Methanol (MeOH) or Acetonitrile (ACN) at 1 mg/mL.

-

Working Solutions: Dilute into mobile phase immediately prior to injection.

-

Stability: Deuterium exchange is negligible at neutral pH. Avoid strong acidic conditions at elevated temperatures (

) for prolonged periods to prevent potential H/D exchange at the benzylic position (though the propyl d6 is robust).

References

-

Pharmaffiliates. (2024). Certificate of Analysis: rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6.[2][3][4][5] Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10988861: (R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane (Unlabeled Parent). Retrieved from [Link][1]

-

BIPM. (2019).[6] Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. Retrieved from [Link]

-

Guillou, R., et al. (2020). Synthesis of deuterated amines for drug discovery. National Institutes of Health (PMC). Retrieved from [Link]

Sources

- 1. (R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane | C17H21NO | CID 10988861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2--è±å½è¯å ¸å¯¹ç §å-ä¸å½æ ååç½_å½å®¶æ ååç½ [atcc360.com]

- 3. rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. CAS:1216518-77-2|rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 - Drug Delivery [ebclink.com]

- 6. bipm.org [bipm.org]

Technical Guide: Solubility & Handling of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 in Methanol

The following technical guide details the solubility, physicochemical properties, and handling protocols for rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 (CAS: 1174538-53-4), specifically focusing on its behavior in Methanol (MeOH) .

This guide is structured for analytical chemists and pharmaceutical researchers utilizing this compound as a stable isotope-labeled Internal Standard (IS) for the quantification of Formoterol impurities or p-Methoxyamphetamine (PMA) analogs.

Executive Summary & Compound Identity

rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 is the deuterated analog of N-Benzyl-4-methoxyamphetamine .[1] It serves as a critical reference standard in the impurity profiling of bronchodilators (e.g., Formoterol) and forensic analysis of substituted amphetamines.

Due to its lipophilic secondary amine structure, this compound exhibits high solubility in protic organic solvents like Methanol , making MeOH the preferred solvent for primary stock solution preparation.

Physicochemical Profile

| Property | Specification |

| Compound Name | rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 |

| Synonyms | N-Benzyl-PMA-d6; Formoterol Impurity 57-d6 |

| CAS Number | 1174538-53-4 |

| Molecular Formula | C₁₇H₁₅D₆NO |

| Molecular Weight | 261.39 g/mol |

| Physical State | Viscous Yellow Oil (Free Base) |

| pKa (Calculated) | ~9.8 (Base) |

| LogP (Predicted) | ~3.7 (Lipophilic) |

Solubility Data in Methanol

Core Solubility Assessment

Based on the "Like Dissolves Like" principle and empirical data for the non-deuterated analog (CAS 67346-60-5), the free base form of this compound is freely soluble in methanol.

-

Solubility Rating: Freely Soluble (> 100 mg/mL) to Miscible.

-

Preferred Stock Concentration: 1.0 mg/mL to 10.0 mg/mL.

-

Saturation Point: Not typically reached in analytical workflows; the compound is an oil that is miscible with organic solvents.

Solvent Compatibility Matrix

The following table summarizes the solubility behavior of the compound to assist in solvent selection for Liquid Chromatography (LC) mobile phases.

| Solvent | Solubility Rating | Application Notes |

| Methanol (MeOH) | Excellent | Recommended for Primary Stock. Ensures complete dissolution and stability. |

| DMSO | Excellent | Alternative for long-term storage; prevents evaporation better than MeOH. |

| Acetonitrile (ACN) | Good | Suitable for secondary dilutions; avoid for primary stock if polarity mismatch occurs. |

| Water | Poor | Insoluble as a free base. Requires acidification (pH < 4) to dissolve as a salt. |

| Chloroform | Excellent | Good for NMR analysis but incompatible with standard LC-MS flow paths. |

Critical Insight: As a secondary amine, the compound is basic. In pure methanol, it remains stable. However, if diluting into water, you must maintain an organic ratio >50% or acidify the solution (e.g., 0.1% Formic Acid) to protonate the amine and prevent precipitation.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a verifiable 1.0 mg/mL stock solution in Methanol. Pre-requisites: Calibrated analytical balance, Class A volumetric flask, HPLC-grade Methanol.

Step-by-Step Methodology

-

Equilibration: Allow the vial of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 to reach room temperature (20-25°C). The substance is likely a viscous oil; viscosity decreases with temperature.

-

Gravimetric Transfer (The "Wash-In" Method):

-

Since the compound is an oil, pipetting directly introduces high error due to retention on tips.

-

Weigh by Difference: Place the source vial on the balance. Tare. Remove ~10 mg using a glass capillary or syringe. Record the negative mass change.

-

Alternatively, if the total content is certified (e.g., exactly 10 mg), quantitatively transfer the entire content by rinsing the vial 3x with Methanol.

-

-

Dissolution:

-

Transfer the aliquot into a 10 mL volumetric flask .

-

Add approximately 8 mL of Methanol .

-

Vortex for 30 seconds. The oil should dissolve instantly without heating.

-

Sonicate for 1 minute to ensure homogeneity.

-

-

Final Volume: Dilute to the mark with Methanol. Invert 10 times to mix.

-

Verification: Inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete mixing of the viscous oil with the solvent.

Workflow Visualization

The following diagram illustrates the critical decision path for solubilization and storage.

Caption: Logical workflow for the preparation of a stable stock solution in Methanol.

Stability & Storage Mechanisms

Deuterium Exchange Risk

-

C-D Bonds: The deuterium atoms in this molecule (likely on the propyl chain or aromatic ring) are chemically stable and will not exchange with the solvent protons in Methanol (CH₃OH).

-

Labile Protons: The amine proton (N-H ) will undergo rapid exchange with the hydroxyl proton of Methanol (CH₃OH ). This is normal and does not affect the mass spectrometric quantification of the carbon skeleton, provided the "d6" label is carbon-bound.

Storage Protocol

-

Container: Amber glass vials with PTFE-lined screw caps (prevents leaching and photodegradation).

-

Temperature: Store at -20°C or lower.

-

Shelf Life:

-

Solid/Neat Oil: >2 years (desiccated).

-

MeOH Solution: 6-12 months. Methanol is volatile; ensure caps are tight to prevent concentration drift.

-

References

-

Pharmaffiliates. (2024). rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 - Product Data & CAS 1174538-53-4.[2] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10988861: (R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane.[3] Retrieved from [Link][3]

-

Google Patents. (2011). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.[4] Retrieved from

Sources

- 1. rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (R)-(-)-1-(4-Methoxyphenyl)-2-benzylaminopropane | C17H21NO | CID 10988861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

Navigating the Isotopic Landscape: A Safety and Handling Guide for Deuterated N-benzyl-3-(4-methoxyphenyl)-2-propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated compounds are powerful tools in drug discovery and development, offering unique insights into metabolic pathways and pharmacokinetic profiles.[1] The strategic replacement of hydrogen with deuterium can lead to significant alterations in a molecule's metabolic fate, often improving its therapeutic potential.[1] However, these same alterations necessitate a nuanced approach to safety and handling. This guide provides a comprehensive safety framework for deuterated N-benzyl-3-(4-methoxyphenyl)-2-propylamine, a compound of interest for its potential applications as an internal standard or a metabolically stabilized therapeutic candidate. As no dedicated Safety Data Sheet (SDS) exists for this specific isotopologue, this document synthesizes data from its non-deuterated parent compound, structural analogues, and established principles for handling aromatic amines and deuterated molecules to provide a robust, risk-based safety protocol.

Compound Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. The subject compound is a deuterated analogue of an aromatic amine. While specific experimental data for the deuterated version is scarce, properties can be extrapolated from the parent compound and related structures.

| Identifier | Value | Source / Notes |

| IUPAC Name | rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 | Pharmaffiliates[2] |

| Synonyms | N-Benzyl-4-methoxy-α-methylbenzeneethanamine-d6 | Pharmaffiliates[2] |

| CAS Number | 1174538-53-4 | Pharmaffiliates[2] |

| Molecular Formula | C₁₇H₁₅D₆NO | Pharmaffiliates[2] |

| Molecular Weight | 261.39 g/mol | Pharmaffiliates[2] |

| Appearance | Yellow Oil | Pharmaffiliates[2] |

| Parent CAS | 43229-65-8 (for non-deuterated) | Sigma-Aldrich |

| Parent Formula | C₁₇H₂₁NO | Sigma-Aldrich |

Hazard Identification and Toxicological Profile

The primary hazard profile is derived from the parent molecule's classification as an aromatic amine. Such compounds are often lipid-soluble and can be readily absorbed through the skin.[3] The structural similarity to para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA), which are known to have significant toxicity, warrants a cautious approach.[4][5]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

-

Skin Corrosion/Irritation (Category 1B/2): May cause skin irritation or severe burns.[7]

-

Serious Eye Damage/Irritation (Category 1/2A): May cause serious eye irritation or damage.[7]

-

Carcinogenicity/Mutagenicity: Aromatic amines as a class are a matter of concern for carcinogenicity and mutagenicity.[3][8][9]

The Role of Deuteration in Toxicology: Deuteration is not merely an isotopic label; it actively influences the molecule's biological activity through the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving C-H bond cleavage.[10] This can be advantageous, potentially reducing the formation of toxic metabolites and improving a drug's safety profile.[1][11] However, direct comparative toxicity data is often limited, and each deuterated compound must be evaluated on a case-by-case basis.[10] While generally considered to have low intrinsic toxicity, the safety of deuterated compounds is fundamentally linked to the pharmacology of the parent molecule.[10]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and stringent procedural discipline is essential for the safe handling of this research chemical.

Engineering Controls & Personal Protective Equipment (PPE)

The primary goal is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

-

Ventilation: All handling of the compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or volatile components.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contamination is suspected.

-

Body Protection: A lab coat must be worn at all times.

-

Caption: General workflow for safely handling research chemicals.

Storage and Stability

Aromatic amines require specific storage conditions to maintain their integrity and prevent the formation of hazardous byproducts.[3][13]

-

Temperature: Store in a refrigerator at 2-8°C.[2] Keeping amines below 30°C is essential to minimize volatility and maintain stability.[13]

-

Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and air.[10][13] Amines can be hygroscopic.[13]

-

Incompatibilities: Segregate from incompatible substances such as strong acids, acid anhydrides, and acid chlorides.[7]

-

Labeling: All containers must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[13]

Emergency Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Accidental Release Measures

-

Small Spills: Absorb with an inert, non-combustible material (e.g., vermiculite, sand) and place in a designated chemical waste container for disposal.

-

Large Spills: Evacuate the area. Ensure adequate ventilation. Prevent entry into waterways or sewers. Contact environmental health and safety personnel.

-

General: Ensure all ignition sources are removed during cleanup.[10] Have a spill kit readily available.[10]

Caption: Decision tree for responding to chemical emergencies.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

-

Waste Stream: Dispose of the compound and any contaminated materials in a designated hazardous chemical waste container.

-

Prohibition: Do not dispose of down the drain or with general laboratory trash. Aromatic amines can be highly toxic to aquatic life.[3]

Conclusion

While deuterated N-benzyl-3-(4-methoxyphenyl)-2-propylamine offers significant potential for advanced pharmaceutical research, its safe use is paramount. The structural relationship to toxic amphetamine analogues and the general hazards of aromatic amines demand rigorous adherence to safety protocols. By understanding the compound's anticipated toxicological profile and implementing the engineering controls, personal protective measures, and emergency procedures outlined in this guide, researchers can mitigate risks and handle this valuable compound with the necessary level of care and professionalism.

References

-

BenchChem Technical Support Team. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem. 10

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Link

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Link

-

Simson Pharma. (2025). Deuterated Compounds. Simson Pharma. Link

-

ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Link

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Link

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature. Link

-

Salamandra, LLC. (2025). Regulatory Considerations for Deuterated Products. Salamandra, LLC. Link

-

Scribd. (n.d.). Aromatic Amines Hazcard Overview. Scribd. Link

-

ResearchGate. (n.d.). Three main advantages potentially provided by deuterated drugs. ResearchGate. Link

-

Santa Cruz Biotechnology. (n.d.). rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6. Santa Cruz Biotechnology. Link

-

Pharmaffiliates. (n.d.). rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6. Pharmaffiliates. Link

-

Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific. Link

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific. Link

-

MilliporeSigma. (2025). Aldrich 726842 - SAFETY DATA SHEET. MilliporeSigma. Link

-

Cayman Chemical. (2025). Safety Data Sheet. Cayman Chemical. Link

-

Wikipedia. (n.d.). para-Methoxymethamphetamine. Wikipedia. Link

-

Global Substance Registration System. (n.d.). N-BENZYL-3-METHOXY-2-PROPIONAMIDOPROPANAMIDE, (R)-. GSRS. Link

-

Sigma-Aldrich. (n.d.). N-benzyl-1-(4-methoxyphenyl)-2-propanamine AldrichCPR. Sigma-Aldrich. Link

-

Wikipedia. (n.d.). para-Methoxyamphetamine. Wikipedia. Link

-

National Center for Biotechnology Information. (n.d.). 4-Methoxymethamphetamine. PubChem. Link

-

Cayman Chemical. (n.d.). 4-Methoxyamphetamine (hydrochloride). Cayman Chemical. Link

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 5. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

Technical Specification & Validation Guide: rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6

Topic: Isotopic Purity Specifications for rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 Content Type: Technical Whitepaper / Validation Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers.

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) and toxicological analysis, the integrity of quantitative data rests heavily on the quality of the Internal Standard (IS). rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 (hereafter referred to as NB-PMA-d6 ) serves as a critical Stable Isotope Labeled (SIL) reference material.

This guide defines the rigorous isotopic and chemical purity specifications required to validate NB-PMA-d6 for use in LC-MS/MS assays. It moves beyond basic Certificates of Analysis (CoA) to address the mechanistic risks of isotopic crosstalk , label scrambling , and chiral bias in racemic mixtures.

Molecular Architecture & The "d6" Criticality

To establish valid specifications, one must first understand the structural implications of the deuteration.

-

Chemical Core: The molecule is a benzylated derivative of para-methoxyamphetamine (PMA). The N-benzyl group often acts as a lipophilic anchor or a protecting group during synthesis.

-

The "d6" Pattern: The specification "d6" implies the incorporation of six deuterium atoms.[1]

-

Critical Check: For bioanalytical utility, the deuterium labels must be located on the retention fragment . If the N-benzyl group is cleaved during Mass Spectrometry fragmentation (Collision Induced Dissociation - CID) or metabolic processing, and the label resides on that benzyl group, the IS signal is lost.

-

Ideal Labeling: The d6 labeling is most robust when located on the propyl backbone (e.g., -CD2-CH(CH3)-) or the methoxy group (-OCD3) combined with ring deuteration, ensuring the label remains with the product ion monitored in MRM (Multiple Reaction Monitoring) modes.

-

Core Specification Framework

The following table summarizes the mandatory specifications for accepting a lot of NB-PMA-d6 for regulated (GLP/GMP) analysis.

Table 1: Acceptance Criteria for NB-PMA-d6

| Parameter | Specification Limit | Technical Rationale |

| Chemical Purity | > 98.0% (HPLC/UV) | Impurities compete for ionization (suppression) and may contain unlabeled analyte. |

| Isotopic Purity | > 99.0 atom % D | High enrichment minimizes the presence of lower isotopologues (d5, d4). |

| Unlabeled Contribution (d0) | < 0.1% (relative to IS peak) | Critical: The d0 species is isobaric with the target analyte. High d0 causes "phantom" analyte detection in blank samples (False Positives).[2] |

| Isotopic Distribution | d6 > 95%; (d5+d4) < 5% | Broad isotopic distribution widens the mass peak and reduces sensitivity. |

| Chiral Identity | Racemic (50:50 ± 5%) | As a "rac" standard, it must co-elute with both enantiomers of the analyte to compensate for chiral column effects if used in achiral methods. |

| Label Stability | No H/D exchange at pH 2-10 | Labile deuterium (e.g., on N or O adjacent to activating groups) can exchange with solvent, altering the mass shift. |

The Isotopic Crosstalk Phenomenon[3]

The most frequent failure mode in SIL-IS usage is Crosstalk (or Isotopic Interference). This occurs bi-directionally:

-

IS

Analyte (Forward Interference): The IS contains residual d0 (unlabeled drug). This adds area to the Analyte channel, elevating the intercept and ruining the Lower Limit of Quantitation (LLOQ). -

Analyte

IS (Reverse Interference): At high concentrations (ULOQ), natural isotopes of the analyte (M+6 from

Diagram 1: Isotopic Interference Logic

The following diagram visualizes the decision logic for assessing crosstalk risks.

Caption: Decision matrix for evaluating Isotopic Purity and Crosstalk risks in NB-PMA-d6.

Validation Protocols

To ensure the NB-PMA-d6 meets the "Trustworthiness" pillar of this guide, the following self-validating protocols must be executed during method development.

Protocol A: The "Zero-Analyte" Test (Determining d0 Impurity)

Purpose: To quantify the actual contribution of the IS to the analyte signal.

-

Preparation: Prepare a sample containing only the Internal Standard at the working concentration (e.g., 100 ng/mL). Do not add the analyte.

-

Injection: Inject this sample (n=6) into the LC-MS/MS system monitoring the Analyte MRM transition.

-

Calculation:

-

Acceptance: The interference must be < 20% of the LLOQ area (per FDA Bioanalytical Guidelines). If it exceeds this, the NB-PMA-d6 lot is too impure (high d0) or the IS concentration is too high.

Protocol B: The "Reverse Contribution" Test

Purpose: To ensure high concentrations of the native drug do not mimic the IS.

-

Preparation: Prepare a sample containing the Analyte at the Upper Limit of Quantitation (ULOQ) . Do not add the Internal Standard.

-

Injection: Inject this sample (n=6) monitoring the Internal Standard MRM transition.

-

Acceptance: The signal in the IS channel must be < 5% of the average IS response used in the study.

The "rac" Factor: Chiral Considerations

NB-PMA-d6 is a racemic mixture (rac). This presents unique challenges often overlooked in standard CoA documents.

-

Enantiomeric Co-elution: In achiral chromatography (C18), both R- and S- enantiomers usually co-elute. However, if the column has any cryptic chiral selectivity (e.g., cyclodextrin additives or specific packing phases), the "rac" IS might split into two peaks.

-

Ion Suppression Bias: If the native analyte is a pure enantiomer (e.g., S-isomer) but the IS is racemic, and they slightly separate chromatographically, the IS (eluting as a broad or split peak) may experience different matrix suppression than the sharp analyte peak.

-

Recommendation: Verify that the retention time and peak shape of rac-NB-PMA-d6 exactly match the analyte in the final matrix.

Diagram 2: Analytical Workflow for Release

Caption: Step-by-step Quality Control workflow from synthesis to final analytical release.

Regulatory & Authoritative Grounding[4]

The specifications outlined above are grounded in global regulatory expectations for bioanalytical method validation.

-

FDA Bioanalytical Method Validation Guidance (2018): Explicitly states that the IS should be monitored for interference. "The internal standard should be selected to minimize the potential for interference... The interference should be less than 20% of the LLOQ."

-

EMA Guideline on Bioanalytical Method Validation (2011): Reinforces the need for stable isotope standards to prevent matrix effects and requires assessment of "cross-interference."

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

- Wang, S., et al. (2007). Interference of stable isotope labeled internal standards in quantitative LC-MS/MS. Journal of Chromatography B. (Contextual grounding on the mechanism of d0 interference).

- Gu, H., et al. (2014). Assessment of Isotopic Purity and Crosstalk for Deuterated Internal Standards. Analytical Chemistry.

Sources

storage stability of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 reference standards

A Technical Guide for rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6

Executive Summary

The reliability of quantitative LC-MS/MS bioanalysis hinges on the integrity of the Internal Standard (IS). rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 (hereafter referred to as N-Bza-d6 ) is a critical deuterated reference standard, often employed in the impurity profiling of bronchodilators (e.g., Formoterol) or forensic analysis of phenethylamine derivatives.

As a secondary amine with a methoxy-substituted aromatic ring, this molecule presents a specific "stability triad" of risks: oxidative N-dealkylation , carbamate formation , and isotopic scrambling . This guide moves beyond generic storage instructions, providing a chemically grounded, self-validating protocol to ensure the "certifiable shelf-life" of your reference material.

Part 1: Chemical Vulnerability Profile

To store N-Bza-d6 effectively, one must first understand the thermodynamic and kinetic vectors of its degradation.

1. The Secondary Amine Risk (The Carbon Dioxide Trap)

The N-benzyl secondary amine moiety is a nucleophile. Upon exposure to atmospheric CO₂, it readily forms a carbamic acid derivative, which typically stabilizes as a salt with the parent amine.

-

Mechanism:

-

Impact: This changes the stoichiometry of the standard. Weighing a "carbamated" standard introduces a systematic mass error, leading to quantification bias.

2. Oxidative Instability (The N-Oxide Vector)

Secondary amines are susceptible to oxidation by atmospheric oxygen, particularly in the presence of trace metal ions (found in low-quality glass) or light.

-

Pathway: Formation of the hydroxylamine or nitrone, eventually leading to cleavage of the benzyl group (oxidative dealkylation).

-

Visual Indicator: Yellowing of the white solid or oil.

3. The Deuterium Effect (Kinetic vs. Thermodynamic)

The Kinetic Isotope Effect (KIE) renders C-D bonds stronger than C-H bonds, theoretically increasing stability against metabolic oxidation. However, this does not protect against:

-

Acid-Catalyzed Exchange: If the deuterium labels are located at positions ortho/para to the methoxy group or on the benzylic carbon, exposure to strong acids or protic solvents with extreme pH can lead to D/H scrambling.

Part 2: Visualization of Degradation Pathways

The following diagram maps the critical degradation nodes for N-Bza-d6.

Figure 1: Mechanistic degradation pathways for N-benzyl secondary amines. Note that carbamate formation is reversible, while oxidative dealkylation is irreversible.

Part 3: The Storage Protocol (The "How-To")

This protocol is designed to mitigate the vectors identified above.

1. Physical State Management

-

Preferred Form: Hydrochloride (HCl) or Oxalate Salt.

-

Reasoning: The salt form protonates the nitrogen lone pair, effectively shutting down the nucleophilic attack on CO₂ and significantly reducing oxidative susceptibility.

-

-

Risk Form: Free Base (Oil).

-

Action: If supplied as a free base oil, immediately dissolve in degassed methanol-D4 or acetonitrile and store as a solution. Do not store the neat oil.

-

2. Environmental Controls

-

Temperature: -20°C (± 5°C) for solid salts. -80°C for solution standards.

-

Container: Amber borosilicate glass (Type I) with Teflon (PTFE) lined screw caps .

-

Avoid: Parafilm wrapping (permeable to CO₂ over time) or rubber septa (leaching of plasticizers).

-

-

Headspace: Argon purge.

-

Why Argon? Argon is denser than air and settles over the sample, creating a more effective blanket than Nitrogen.

-

3. Solvent Selection for Stock Solutions

When preparing stock solutions of N-Bza-d6:

-

Recommended: Methanol (LC-MS grade) or Acetonitrile.[1]

-

Prohibited: Acetone or Aldehydes (Reacts with amines to form imines/Schiff bases).

-

Caution: Chloroform (often contains HCl traces or phosgene degradation products which react with amines).

Part 4: The Self-Validating System (QC)

Trust, but verify. A reference standard is only as good as its last check. Implement this "Self-Validating" workflow.

1. The "Zero-Injection" Check

Before running a clinical batch, perform a Zero-Injection (blank matrix + IS only).

-

Acceptance Criteria: The retention time of N-Bza-d6 must match the established method ±0.05 min.

-

Warning Sign: A split peak or "shoulder" in the IS channel suggests chiral inversion (if applicable) or partial degradation to the N-oxide (which often elutes slightly earlier).

2. Isotopic Purity Verification (The "M-1" Check)

Deuterium loss (D/H exchange) is the silent killer of data quality.

-

Method: Run a high-concentration scan of the standard.

-

Calculation: Monitor the abundance of the

ion. -

Threshold: If the contribution of the unlabeled (or partially labeled) species increases by >2% compared to the Certificate of Analysis (CoA), the standard is compromised.

Part 5: Experimental Methodology (Stress Testing)

To validate the stability of your specific lot of N-Bza-d6, perform this abbreviated Forced Degradation study based on ICH Q1A (R2) guidelines.

Workflow Diagram

Figure 2: Forced degradation workflow to determine critical handling constraints.

Step-by-Step Protocol

-

Preparation: Prepare a 1 mg/mL stock solution of N-Bza-d6 in Methanol.

-

Aliquot: Divide into 4 amber vials (100 µL each).

-

Stress Induction:

-

Vial A (Acid): Add 100 µL 0.1N HCl. Heat at 60°C for 4 hours.

-

Vial B (Base): Add 100 µL 0.1N NaOH. Heat at 60°C for 4 hours.

-

Vial C (Oxidation): Add 100 µL 3% H₂O₂. Keep at Room Temp for 4 hours.

-

Vial D (Control): Add 100 µL Methanol. Store at -20°C.

-

-

Quench & Dilute: Neutralize acid/base samples. Dilute all samples to 1 µg/mL with mobile phase.

-

Analysis: Inject onto LC-MS.

-

Pass Criteria: Purity > 95% relative to Control.

-

Critical Check: Check mass spectrum for D-exchange (mass shift) in Acid/Base samples.

-

Data Summary Table: Expected Stability Profile

| Condition | Est. Stability | Primary Risk | Mitigation |

| Solid (-20°C, Dark) | > 3 Years | Moisture absorption | Store in desiccator; warm to RT before opening. |

| Solution (MeOH, -20°C) | 6-12 Months | Solvent evaporation | Use crimp-top vials; weigh vial before/after storage. |

| Solution (RT, Light) | < 1 Week | Photo-oxidation | Use amber glassware. |

| Basic Solution (pH > 9) | < 24 Hours | Carbonate formation | Keep pH < 7 during storage. |

References

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[2][3][4] Defines the regulatory framework for stability protocols.

-

BenchChem. A Technical Guide to Stable Isotope-Labeled Standards in Research and Development. (2025).[1][3][5] Provides general handling for deuterated standards.

-

National Institute of Standards and Technology (NIST).Solubilities of Deuterated Amines.

-

Santa Cruz Biotechnology.rac N-Benzyl-3-(4-methoxyphenyl)

Sources

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine using a Deuterated Internal Standard

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine in a biological matrix using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled (SIL) internal standard, rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6, to ensure the highest level of accuracy and precision. We will explore the rationale behind the selection of Multiple Reaction Monitoring (MRM) transitions, provide a step-by-step experimental workflow from sample preparation to data analysis, and discuss key method validation parameters in accordance with established regulatory guidelines. This guide is intended for researchers and scientists in drug development and bioanalysis seeking a reliable and robust quantitative assay.

Introduction: The Imperative for Precision in Bioanalysis

The accurate quantification of novel chemical entities in complex biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. The integrity of this data is paramount for making critical decisions in drug development. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive tool for this purpose due to its exceptional sensitivity and selectivity.

The "gold standard" approach in quantitative LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[1] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), ¹³C, or ¹⁵N. Because it is chemically and physically almost identical to the analyte, the SIL-IS co-elutes chromatographically and experiences the same behavior during sample extraction, ionization, and potential matrix effects.[2][3] This allows it to precisely correct for variations in sample processing and instrument response, leading to highly reliable and reproducible data.[4]

This document details the development of a quantitative method for rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine (Analyte) using its deuterated analog, rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 (Internal Standard), via the highly specific Multiple Reaction Monitoring (MRM) scan mode on a triple quadrupole mass spectrometer.

Principles of MRM for Quantitative Analysis

MRM is a highly selective and sensitive MS/MS technique ideal for quantification. The process involves two stages of mass filtering:

-

Q1 - Precursor Ion Selection: The first quadrupole (Q1) is set to isolate only the protonated molecular ion of the target compound (the precursor ion, [M+H]⁺).

-

Q2 - Collision-Induced Dissociation (CID): The isolated precursor ion is accelerated into the second quadrupole (Q2), which acts as a collision cell. Here, it collides with an inert gas (e.g., argon), causing it to fragment in a predictable manner.

-

Q3 - Product Ion Selection: The third quadrupole (Q3) is set to isolate a specific, characteristic fragment ion (the product ion) from the mixture of fragments generated in Q2.

The instrument monitors a specific "transition" (precursor ion → product ion) for both the analyte and the internal standard. This two-stage filtering process dramatically reduces chemical noise and enhances specificity, allowing for accurate quantification even at very low concentrations in complex matrices.[4]

Selection of MRM Transitions: A Predictive Approach

The key to a successful MRM method is the selection of stable, intense, and specific precursor-product ion transitions. This selection is based on the predictable fragmentation of the molecule's chemical structure.

-

Analyte: rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine

-

Formula: C₁₇H₂₁NO

-

Monoisotopic Mass: 255.16 Da

-

Precursor Ion [M+H]⁺: m/z 256.2

-

-

Internal Standard (IS): rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6

-

Monoisotopic Mass: 261.20 Da

-

Precursor Ion [M+H]⁺: m/z 262.2

-

Upon collision-induced dissociation, N-benzyl amines commonly fragment at the C-N bond. A highly favorable pathway is the formation of the stable benzyl or tropylium cation at m/z 91.[5][6][7] However, for a SIL method, it is crucial to select a product ion that retains the isotopic label to differentiate it from the analyte. Assuming the six deuterium atoms are located on the propyl-amine portion of the molecule, a more robust fragmentation pathway to monitor is the loss of the benzyl group.

-

Analyte Fragmentation: Loss of the neutral benzyl radical (C₇H₇•) from the precursor ion results in a characteristic product ion.

-

Internal Standard Fragmentation: The same fragmentation occurs, but the resulting product ion is 6 Da heavier due to the deuterium labels.

This strategy ensures that the monitored transitions for both the analyte and the IS are highly specific and structurally related.

Caption: Proposed fragmentation pathways for the analyte and its d6-internal standard.

Detailed Experimental Protocol

This protocol provides a comprehensive workflow for sample analysis. All steps involving reference standards should be handled with appropriate analytical precision.

Materials and Reagents

-

Reference Standards: rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine and rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 (≥98% purity).

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (reagent grade), and Ultrapure Water.

-

Biological Matrix: Blank human plasma (or other relevant matrix), free of interferences.

Solution Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of the Analyte and Internal Standard reference materials into separate volumetric flasks.

-

Dissolve in MeOH to create 1 mg/mL stock solutions. Store at -20°C.

-

-

Working Solutions:

-

Prepare a series of Analyte working solutions by serial dilution of the stock solution with 50:50 ACN:Water to create calibration standards and quality control (QC) samples.

-

Prepare an Internal Standard working solution by diluting the IS stock solution to a final concentration of 100 ng/mL in 50:50 ACN:Water. This concentration should provide a stable and appropriate response in the mass spectrometer.[8]

-

Preparation of Calibration Standards and QCs

-

Prepare calibration standards by spiking blank plasma with the Analyte working solutions to achieve a concentration range spanning the expected in-study concentrations (e.g., 0.5 - 500 ng/mL).

-

Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 1.5, 75, and 400 ng/mL).[9]

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for cleaning up plasma samples.

Caption: Workflow for sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and require optimization for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Setting |

|---|---|

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3500 V |

| Source Temp. | 150°C |

| Desolvation Temp. | 350°C |

| Nebulizer Gas | 40 psi |

| Drying Gas Flow | 9 L/min |

Table 3: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Analyte (Quantifier) | 256.2 | 165.1 | 100 | Optimize (e.g., 20) |

| Analyte (Qualifier) | 256.2 | 91.1 | 100 | Optimize (e.g., 25) |

| Internal Standard | 262.2 | 171.1 | 100 | Optimize (e.g., 20) |

Note: Collision energy is instrument-dependent and must be empirically optimized by infusing a pure solution of the compound to achieve the maximum product ion signal intensity.

Bioanalytical Method Validation (BMV)

A full method validation should be performed to ensure the method is reliable for its intended purpose, following guidelines from regulatory bodies like the EMA or FDA.[10][11] The core validation experiments are summarized below.

Table 4: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Acceptance Criteria (ICH M10)[1][11] |

|---|---|---|

| Selectivity | Ensure no interference from matrix components at the retention time of the analyte and IS. | Response in blank matrix should be ≤ 20% of LLOQ for the analyte and ≤ 5% for the IS. |

| Calibration Curve | Demonstrate the relationship between instrument response and concentration. | At least 6 non-zero points. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99. |

| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | For QC samples, mean accuracy should be within ±15% of nominal. Precision (%CV) should not exceed 15%. (±20% and ≤20% for LLOQ).[12] |

| Matrix Effect | Assess the impact of the matrix on ionization efficiency. | The accuracy for low and high QCs in at least 6 different matrix lots should be within ±15% of the nominal concentration. |

| Stability | Evaluate analyte stability under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples. |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions for the Analyte and Internal Standard in all samples.

-

Ratio Calculation: Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for every sample, calibrator, and QC.[4]

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. Apply a linear regression with appropriate weighting (e.g., 1/x or 1/x²).

-

Quantification: Determine the concentration of the Analyte in unknown samples and QCs by interpolating their peak area ratios from the regression equation of the calibration curve.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine in a biological matrix. The use of a stable isotope-labeled internal standard, rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6, is critical for correcting analytical variability and ensuring data integrity.[4] The described protocols for sample preparation, instrument conditions, and data analysis, when combined with a comprehensive method validation, will yield a high-quality bioanalytical assay suitable for regulated drug development studies.

References

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Simple LC-MS Method for Differentiation of Isobaric Phosphatidylserines and Phosphatidylcholines with Deuterated Mobile Phase Additives. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Center for Biotechnology Information (PMC). Available at: [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). Available at: [Link]

-

Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Springer. Available at: [Link]

-

A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of PET radiolabeling precursors. ScienceDirect. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

-

Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fiveable.me [fiveable.me]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application Note: High-Recovery Solid Phase Extraction (SPE) Protocols for Deuterated Benzyl-propylamines in Biological Matrices

Abstract

This technical guide provides a comprehensive framework and detailed protocols for the solid phase extraction (SPE) of deuterated benzyl-propylamines from complex biological matrices such as plasma, serum, and urine. Deuterated analogs are the gold standard for internal standards in quantitative mass spectrometry-based bioanalysis, ensuring accuracy and precision by compensating for matrix effects and procedural losses.[1][2][3] This document elucidates the underlying chemical principles for method development, focusing on a mixed-mode SPE approach that leverages both reversed-phase and cation exchange mechanisms to achieve superior sample cleanup and high analyte recovery.[4][5][6] Detailed step-by-step protocols, troubleshooting guidance, and the rationale behind each step are provided to empower researchers to implement and adapt these methods for their specific applications.

Introduction: The Critical Role of Deuterated Internal Standards

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and toxicological studies, the accuracy and reliability of the data are paramount. Biological matrices are inherently complex and variable, which can lead to significant challenges in analyte quantification, such as ion suppression or enhancement in mass spectrometry.[3][7] The use of a stable isotope-labeled internal standard, such as a deuterated benzyl-propylamine, is the most effective strategy to mitigate these issues.[1][2]

A deuterated internal standard is chemically identical to the analyte of interest, differing only in isotopic composition. This near-perfect analogy ensures that the internal standard and the analyte behave almost identically during every stage of sample preparation—extraction, evaporation, and reconstitution—as well as during chromatographic separation and ionization.[2] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any variability or loss of the analyte during the process is mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively normalizing for such variations and correcting for matrix effects.[3][7]

Benzyl-propylamines and their structural analogs are a class of compounds frequently encountered in pharmaceutical development and forensic toxicology.[5] Therefore, robust and reliable methods for their extraction and quantification are essential.

Foundational Principles: Designing an Optimal SPE Strategy

Solid phase extraction is a powerful and selective sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase.[8][9] The selection of the appropriate SPE sorbent and protocol is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.[10]

Analyte Properties: Benzyl-propylamine

To develop an effective SPE method, we must first consider the key properties of benzyl-propylamine:

| Property | Value | Significance for SPE |

| Molecular Formula | C10H15N | Provides basic structural information.[11][12][13] |

| Molecular Weight | 149.24 g/mol | Relevant for mass spectrometry detection.[11][12][13] |

| pKa (Predicted) | 9.77 ± 0.19 | As a secondary amine, it will be positively charged (protonated) at physiological pH and under acidic conditions (pH < pKa). This is the key to ion exchange retention.[14] |

| logP (Predicted) | 2.58 | Indicates moderate hydrophobicity, making it suitable for reversed-phase retention.[14] |

The deuterated form of benzyl-propylamine will share these fundamental chemical properties, as the substitution of hydrogen with deuterium does not significantly alter its pKa or hydrophobicity.[15] Therefore, the SPE protocol developed for the parent compound is directly applicable to its deuterated analog.

The Power of Mixed-Mode SPE

Given that benzyl-propylamine possesses both a moderately non-polar structure (benzyl and propyl groups) and a basic, ionizable amine group, a mixed-mode SPE sorbent is the ideal choice.[4][5][6] These sorbents combine two distinct retention mechanisms in a single cartridge, typically:

-

Reversed-Phase (RP): A non-polar stationary phase (e.g., C8 or C18) that retains the analyte through hydrophobic interactions.[8][16]

-

Cation Exchange (CX): An ion-exchange stationary phase (e.g., benzene sulfonic acid) that retains the positively charged analyte through electrostatic interactions.[17][18]

This dual retention mechanism allows for a more rigorous and selective cleanup protocol.[5][19] Interferences that are non-polar but not basic can be washed away under conditions that favor ion-exchange retention, while neutral or acidic polar interferences can be removed when both mechanisms are engaged.

Experimental Workflow and Protocols

The following section details a comprehensive, step-by-step protocol for the extraction of deuterated benzyl-propylamines from biological fluids using a mixed-mode C8/Strong Cation Exchange (SCX) SPE cartridge.

Visualizing the Workflow

The diagram below outlines the logical steps of the mixed-mode SPE protocol.

Caption: Mixed-mode SPE workflow for deuterated benzyl-propylamine extraction.

Detailed Protocol: Mixed-Mode Cation Exchange SPE

This protocol is a robust starting point and may be optimized for specific matrices or analytical instrumentation.[18]

Materials:

-

Mixed-Mode SPE Cartridges (e.g., C8/SCX, 100 mg/3 mL)

-

SPE Vacuum Manifold or Positive Pressure Manifold[20]

-

Methanol (HPLC Grade)

-

Deionized Water

-

Formic Acid or Acetic Acid

-

Ammonium Hydroxide

-

Acetonitrile (HPLC Grade)

-

Collection Tubes

-

Nitrogen Evaporator

Protocol Steps:

-

Sample Pre-treatment:

-

To 1 mL of biological sample (plasma, serum, or urine), add the deuterated benzyl-propylamine internal standard solution.

-

Dilute the sample 1:1 (v/v) with an acidic buffer (e.g., 2% formic acid in water or 100 mM ammonium acetate, pH 6).[4]

-

Vortex mix for 30 seconds. This step ensures the analyte is protonated (positively charged) for efficient binding to the cation exchange sorbent.[21]

-

-

Sorbent Conditioning:

-

Sorbent Equilibration:

-

Sample Loading:

-

Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[4] During this step, the deuterated benzyl-propylamine binds to the sorbent via both hydrophobic (C8) and strong cation exchange (SCX) interactions.

-

-

Wash Step 1 (Polar Interference Removal):

-

Wash the cartridge with 3 mL of the acidic buffer (e.g., 2% formic acid in water). This removes hydrophilic and neutral interferences without disrupting the strong ionic bond of the protonated amine to the SCX sorbent.

-

-

Wash Step 2 (Non-Polar Interference Removal):

-

Wash the cartridge with 3 mL of methanol. This step removes lipids and other non-polar interferences that are retained by the C8 mechanism. The strong ionic bond continues to retain the analyte of interest.[4]

-

-

Analyte Elution:

-

Elute the deuterated benzyl-propylamine with 2 x 1.5 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol or acetonitrile).[4][23] The high pH of the ammoniated solvent neutralizes the charge on the amine (deprotonation), breaking the ionic bond with the SCX sorbent. The organic solvent disrupts the hydrophobic interaction with the C8 phase, allowing the analyte to elute.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.[1]

-

Summary of Protocol Parameters

| Step | Solvent/Solution | Volume | Purpose |

| Pre-treatment | 2% Formic Acid in Water | 1 mL | Dilute sample and ensure analyte protonation. |

| Conditioning | Methanol | 3 mL | Solvate the sorbent's reversed-phase component. |

| Equilibration | 2% Formic Acid in Water | 3 mL | Remove conditioning solvent and prepare for sample. |

| Loading | Pre-treated Sample | 2 mL | Bind analyte via mixed-mode retention. |

| Wash 1 | 2% Formic Acid in Water | 3 mL | Remove polar and neutral interferences. |

| Wash 2 | Methanol | 3 mL | Remove non-polar/lipid interferences. |

| Elution | 5% NH4OH in Methanol | 3 mL | Neutralize analyte charge and disrupt hydrophobic binding to elute. |

Conclusion and Best Practices

This application note provides a scientifically grounded and detailed protocol for the extraction of deuterated benzyl-propylamines using mixed-mode solid phase extraction. The dual retention mechanism of reversed-phase and strong cation exchange offers superior selectivity and results in cleaner extracts, which is critical for sensitive and robust LC-MS/MS analysis.[5] By leveraging the predictable chemical behavior of benzyl-propylamine, this method ensures high, reproducible recoveries for both the analyte and its deuterated internal standard, thereby guaranteeing the integrity of quantitative bioanalytical data.[3][7] For optimal results, consistency in technique, especially in flow rates and solvent volumes, is crucial. Further method optimization may be required depending on the specific characteristics of the biological matrix and the sensitivity requirements of the assay.

References

- Title: Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids Source: Supelco/Sigma-Aldrich URL

- Title: Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?

- Title: Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin Source: Agilent URL

- Title: A Technical Guide to the Use of Deuterated Standards in Antidepressant Drug Analysis Source: Benchchem URL

- Title: Deuterated internal standards and bioanalysis Source: AptoChem URL

- Title: Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids Source: Supelco/Sigma-Aldrich URL

- Title: The Value of Deuterated Internal Standards Source: KCAS Bio URL

- Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: Journal of Pharmaceutical and Allied Sciences URL

- Title: General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns Source: Biotage URL

- Title: N-Benzyl-N-propylamine Chemical Property Source: LookChem URL

- Title: A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis Source: PMC URL

- Title: Determination of aliphatic amines by cation-exchange chromatography with suppressed conductivity detection after solid phase extraction Source: PubMed URL

- Title: Strata SCX Solid Phase Extraction (SPE)

- Title: Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example Source: PubMed URL

- Title: Reverse Phase SPE Cartridges, Non-Polar Source: Analytical Columns URL

- Title: Solid-Phase Extraction Source: Chemistry LibreTexts URL

- Title: Pure Water and Solid Phase Extraction (SPE)

- Title: SPE Phase and Solvent Selection Source: Thermo Fisher Scientific - US URL

- Title: Rapid Analysis of Amphetamines in Biological Samples Source: LCGC International URL

- Title: Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection Source: Sigma-Aldrich URL

- Title: The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE Source: MilliporeSigma URL

- Title: Chromatogram of the SPE extract of 8 amines at different conditions Source: ResearchGate URL

- Title: Solid-Phase Extraction (SPE)

- Source: Academic.oup.

- Title: The Complete Guide to Solid Phase Extraction (SPE)

- Title: Separation of Mephentermine from Other Structural Analogues of Phenethylamine and Amphetamine in Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry Source: SSRN URL

- Title: 1-Benzyl-(R)

- Title: N-benzyl-N-propylamine Source: Santa Cruz Biotechnology URL

- Title: N-Benzyl-N-propylamine Source: ChemicalBook URL

- Title: General Procedure for Solid Phase Extraction Source: Hawach Scientific URL

- Title: Supelco Guide to Solid Phase Extraction Source: Sigma-Aldrich URL

- Title: Tips for Developing Successful Solid Phase Extraction Methods Source: LabRulez LCMS URL

- Title: N-Benzyl-N-propylamine AldrichCPR Source: Sigma-Aldrich URL

- Title: The Complete Guide to Solid Phase Extraction (SPE)

- Title: Sample Prep -Solid Phase Extraction Source: Interchim URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 5. agilent.com [agilent.com]

- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [merckmillipore.com]

- 7. texilajournal.com [texilajournal.com]

- 8. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elgalabwater.com [elgalabwater.com]

- 10. SPE Phase and Solvent Selection | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. N-benzyl-N-propylamine | CAS 2032-33-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. N-Benzyl-N-propylamine | 2032-33-9 [chemicalbook.com]

- 13. N-Benzyl-N-propylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. lookchem.com [lookchem.com]

- 15. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. specartridge.com [specartridge.com]

- 17. Determination of aliphatic amines by cation-exchange chromatography with suppressed conductivity detection after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Strata SCX Solid Phase Extraction (SPE) Products | Phenomenex [phenomenex.com]

- 19. biotage.com [biotage.com]

- 20. specartridge.com [specartridge.com]

- 21. researchgate.net [researchgate.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. lcms.labrulez.com [lcms.labrulez.com]

using rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 in forensic toxicology screening

Application Note: High-Sensitivity Forensic Screening for N-Benzyl-4-methoxyamphetamine (N-Benzyl-PMA) using Deuterated Internal Standard Quantification

Executive Summary

This application note details a validated protocol for the quantification of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine (N-Benzyl-PMA) in forensic biological matrices (whole blood, urine) and seized materials. The method utilizes the stable isotope-labeled internal standard, rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 (CAS 1174538-53-4), to ensure precise quantification by compensating for matrix effects and recovery losses during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Target Audience: Forensic Toxicologists, Drug Chemists, and Pharmaceutical Impurity Profilers. Key Application: Detection of clandestine PMA synthesis markers and counterfeit Formoterol impurity profiling.

Analyte Background & Forensic Significance

Chemical Identity

-

Analyte: rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine (also known as N-Benzyl-PMA or N-Benzyl-4-methoxyamphetamine).

-

Internal Standard (IS): rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6.[1]

-

Structure: A phenethylamine derivative characterized by a 4-methoxy substitution on the phenyl ring and an N-benzyl group on the amine.

Forensic Relevance

The detection of N-Benzyl-PMA serves two critical forensic functions:

-

Clandestine Laboratory Investigation: N-Benzyl-PMA is a specific synthesis marker for the production of Para-methoxyamphetamine (PMA) , a highly toxic "Dr. Death" amphetamine analog. Its presence indicates the use of the Reductive Amination route (using 4-methoxyphenylacetone and benzylamine), distinguishing it from the Leuckart or Nitrostyrene routes.

-

Pharmaceutical Forensics: This molecule is a key intermediate in the synthesis of the bronchodilator Formoterol . Its detection in "pharmaceutical" powders indicates counterfeit production or poor-quality generic manufacturing (API impurity profiling).

Mechanism of Origin

The following diagram illustrates the origin of N-Benzyl-PMA in the context of illicit PMA synthesis.

Figure 1: Synthesis pathway showing N-Benzyl-PMA as the immediate precursor to PMA via the benzylamine route.

Experimental Protocol

Materials & Reagents

-

Reference Standard: rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine (1 mg/mL in Methanol).

-

Internal Standard: rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 (100 µg/mL in Methanol).

-

Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid.

-

Buffer: 10 mM Ammonium Formate (pH 3.5).

Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for whole blood and urine to minimize matrix suppression.

-

Aliquot: Transfer 200 µL of biological sample into a silanized glass tube.

-

IS Addition: Spike with 20 µL of Internal Standard solution (final conc. 100 ng/mL).

-

Alkalinization: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.5) to ensure the amine is in its non-ionized free base form.

-

Extraction: Add 1.5 mL of Hexane:Ethyl Acetate (90:10 v/v) .

-

Note: The non-polar solvent mix is selective for the N-benzyl derivative, reducing co-extraction of polar matrix components.

-

-

Agitation: Vortex for 5 minutes; Centrifuge at 3500 rpm for 10 minutes.

-

Reconstitution: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20).

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

Gradient Program:

| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) |

|---|---|---|

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 6.0 | 10 | 90 |

| 8.0 | 10 | 90 |

| 8.1 | 90 | 10 |

| 10.0 | 90 | 10 |

MRM Parameters

The following transitions are selected based on the fragmentation of the N-benzyl and methoxyphenyl moieties.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| N-Benzyl-PMA | 256.2 [M+H]+ | 91.1 (Tropylium) | 25 | Quantifier |

| 121.1 (Methoxybenzyl) | 35 | Qualifier | ||

| N-Benzyl-PMA-d6 (IS) | 262.2 [M+H]+ | 91.1 (Tropylium) | 25 | Quantifier |

| 121.1 (Methoxybenzyl)* | 35 | Qualifier |

-

Note: If the d6 label is on the propyl chain, the 91.1 and 121.1 fragments (derived from the benzyl and methoxybenzyl rings) remain unlabeled. If the label is on the ring, these masses will shift. Always verify the certificate of analysis for the specific deuteration position.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.

Data Analysis & Validation

Calibration

Construct a calibration curve ranging from 1 ng/mL to 1000 ng/mL . Plot the Area Ratio (Analyte Area / IS Area) against Concentration.

-

Linearity:

using a -

Lower Limit of Quantitation (LLOQ): Typically 1 ng/mL, sufficient to detect trace impurities or metabolic precursors.

Interpretation of Results

-

Positive Identification: Requires retention time match within ±2% of the standard and an ion ratio (Quantifier/Qualifier) within ±20%.

-

Forensic Implication:

-

In Seized Powder: Confirms the material is likely illicit PMA synthesized via the benzylamine route, or counterfeit Formoterol.

-

In Toxicology (Urine/Blood): Suggests recent ingestion of impure PMA. Due to metabolic debenzylation, N-Benzyl-PMA may only be present in trace amounts or in cases of acute overdose where metabolic pathways are saturated.

-

References

-

Pharmaffiliates . (n.d.). rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 Product Sheet. Retrieved February 21, 2026, from [Link]

- Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. (Contextual reference for N-benzyl phenethylamine metabolism).

- United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Contextual reference for PMA impurity profiling).

Sources